Bencarbazone

Vue d'ensemble

Description

Bencarbazone is a synthetic thiocarboxamide herbicide primarily used for the post-emergent control of broad-leaved weeds in crops such as corn, cereals, and sugar cane . It is known for its moderate aqueous solubility and low mammalian toxicity, making it a relatively safe option for agricultural use .

Applications De Recherche Scientifique

Bencarbazone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies involving thiocarboxamides and their reactivity.

Biology: Investigated for its effects on various biological systems, particularly in relation to its herbicidal properties.

Medicine: Explored for potential therapeutic applications due to its low toxicity and specific molecular interactions.

Industry: Utilized in the agricultural sector for weed control, contributing to increased crop yields and reduced competition from unwanted plants

Mécanisme D'action

Target of Action

Bencarbazone is a thiocarboxamide herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4 . PPO is a key enzyme in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound acts as an inhibitor of PPO . By binding to this enzyme, it interferes with the normal function of PPO, disrupting the biosynthesis of chlorophyll and heme . This disruption leads to a decrease in chlorophyll, which is crucial for photosynthesis, and heme, which is a component of various proteins involved in electron transport .

Biochemical Pathways

The inhibition of PPO by this compound affects the biosynthesis of chlorophyll and heme, which are part of the tetrapyrrole biosynthesis pathway . The downstream effects include a decrease in photosynthetic activity due to the lack of chlorophyll and impaired cellular functions due to the lack of heme-containing proteins .

Pharmacokinetics

It is known that this compound has a moderate aqueous solubility . This suggests that it may be well absorbed by plants and distributed within the plant tissues. The metabolism and excretion of this compound in plants are yet to be fully understood .

Result of Action

The action of this compound leads to the death of broad-leaved weeds . The inhibition of PPO results in a decrease in chlorophyll and heme, leading to impaired photosynthesis and cellular functions . This causes the weeds to die, thereby controlling their growth in crops such as corn, cereals, and sugar cane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific information on how environmental factors influence this compound’s action is limited . It is known that this compound is used as a post-emergence herbicide, suggesting that its efficacy may be influenced by the growth stage of the weeds .

Analyse Biochimique

Biochemical Properties

Bencarbazone acts as an inhibitor of the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), an oxidoreductase that acts on the donor CH-CH group with oxygen as an acceptor . This interaction disrupts the biochemical reactions in the targeted weeds, leading to their death .

Cellular Effects

It is known that this compound has a low mammalian toxicity and would not be expected to bioaccumulate .

Molecular Mechanism

This compound exerts its herbicidal effects at the molecular level by inhibiting the action of protoporphyrinogen oxidase . This enzyme is crucial in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the plant’s ability to produce energy, leading to plant death .

Temporal Effects in Laboratory Settings

It is known that this compound is a post-emergent herbicide, indicating that it is effective against weeds that have already sprouted .

Dosage Effects in Animal Models

There is currently limited information available on the effects of this compound dosage in animal models. It is known that this compound has a low mammalian toxicity .

Metabolic Pathways

Its role as an inhibitor of protoporphyrinogen oxidase suggests that it may interact with the metabolic pathways involved in chlorophyll biosynthesis .

Transport and Distribution

As a herbicide, it is likely to be transported through the plant’s vascular system to reach the target weeds .

Subcellular Localization

Given its role as an inhibitor of protoporphyrinogen oxidase, it is likely to be localized in the chloroplasts where this enzyme is found .

Méthodes De Préparation

Bencarbazone is synthesized through a series of chemical reactions involving benzenecarbothioamide and various substituents. The synthetic route typically involves the substitution of a fluoro, 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl, and (ethanesulfonyl)nitrilo groups at specific positions on the benzenecarbothioamide molecule . Industrial production methods often involve large-scale chemical synthesis in controlled environments to ensure the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Bencarbazone undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Bencarbazone is unique among herbicides due to its specific molecular structure and mode of action. Similar compounds include:

Carfentrazone-ethyl: Another Protox inhibitor with a similar mode of action but different chemical structure.

Sulfentrazone: A herbicide with a similar target enzyme but different substituents on the core molecule.

Flumioxazin: Another herbicide that inhibits Protox but has a different chemical backbone.

These compounds share some similarities in their herbicidal activity but differ in their chemical structures, environmental fate, and specific applications.

Activité Biologique

Bencarbazone is a synthetic thiocarboxamide herbicide primarily employed for the post-emergent control of broad-leaved weeds in various crops, including corn, cereals, and sugar cane. Its biological activity is primarily linked to its mechanism of action as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis. This article delves into the compound's biological activity, including its mechanisms, effects on different biological systems, and implications for agricultural practices.

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (EC 1.3.3.4). This inhibition disrupts the biosynthesis of tetrapyrrole compounds, leading to the accumulation of toxic intermediates in plants, which ultimately results in plant death. The specific biochemical pathways affected include:

- Chlorophyll Biosynthesis : The inhibition of PPO leads to reduced chlorophyll production, affecting photosynthesis.

- Heme Production : Disruption in heme synthesis can interfere with various metabolic processes in plants.

The compound's action is particularly effective against broad-leaved weeds that have already emerged, making it a valuable tool for farmers seeking to manage weed populations without harming crops.

This compound exhibits moderate aqueous solubility and low mammalian toxicity, suggesting a favorable safety profile for agricultural use. Its low toxicity implies that it is unlikely to bioaccumulate in non-target organisms, which is a significant consideration in herbicide development.

| Property | Description |

|---|---|

| Chemical Structure | Thiocarboxamide |

| Solubility | Moderate aqueous solubility |

| Toxicity | Low mammalian toxicity |

| Mode of Action | Inhibition of protoporphyrinogen oxidase |

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in controlling various weed species. For instance, studies conducted on its application in corn fields showed significant reductions in weed biomass compared to untreated controls.

- Field Trials : In a series of field trials, this compound was applied at various concentrations to assess its efficacy against common broad-leaved weeds. Results indicated that higher concentrations resulted in increased weed control efficacy without adversely affecting crop yield.

- Physiological Profiling : Physiological assessments indicated that this compound not only inhibited weed growth but also demonstrated minimal impact on beneficial soil microorganisms, highlighting its selective herbicidal properties.

- Resistance Management : As herbicide resistance becomes a growing concern in agriculture, studies have explored the potential for this compound to be integrated into resistance management programs due to its unique mode of action compared to other herbicides.

Environmental Considerations

The environmental impact of this compound has been another area of research focus. While it is effective against target weeds, concerns regarding runoff and its effects on non-target species remain pertinent:

- Runoff Potential : Studies suggest that this compound has a moderate risk of runoff into water bodies following application, necessitating careful management practices to mitigate environmental risks.

- Impact on Non-target Organisms : Research indicates that while this compound is effective against target weeds, its low toxicity profile suggests limited risks to non-target plants and animals under recommended usage conditions.

Propriétés

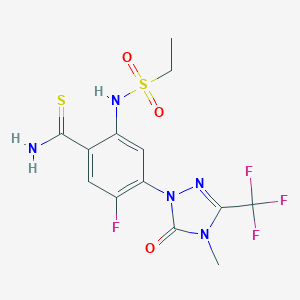

IUPAC Name |

2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKBXDHACCFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057998 | |

| Record name | Bencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173980-17-1 | |

| Record name | Bencarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.